REACTION_CXSMILES
|
[CH3:1][NH:2][C:3](=[O:6])[CH:4]=[CH2:5].[CH3:7][O:8][CH2:9][CH2:10][NH2:11].CCO>CO>[CH3:7][O:8][CH2:9][CH2:10][NH:11][CH2:5][CH2:4][C:3]([NH:2][CH3:1])=[O:6]
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
CNC(C=C)=O
|
Name
|
|
Quantity
|
441 mg
|
Type
|
reactant
|
Smiles
|
COCCN
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
CUSTOM
|
Details
|
flushed with MeOH (2 column volumes)
|
Type
|
WASH
|
Details
|
the product eluted with 2M ammonia in MeOH
|
Type
|
ADDITION
|
Details
|
Product containing fractions
|
Type
|
CUSTOM
|
Details
|
were evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
COCCNCCC(=O)NC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 608 mg | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 64.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |